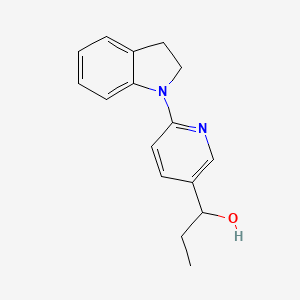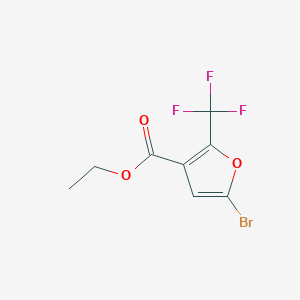
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a chemical compound with the molecular formula C8H6BrF3O3 It is a derivative of furan, a heterocyclic organic compound, and contains bromine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Ethanol and Sulfuric Acid: Used for esterification.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Substituted Furans: Resulting from nucleophilic substitution.
Furanones and Dihydrofurans: Resulting from oxidation and reduction reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Comparación Con Compuestos Similares
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-2-(trifluoromethyl)furan-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-2-(methyl)furan-3-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl.
Ethyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of furan.
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H6BrF3O3 |
|---|---|
Peso molecular |
287.03 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C8H6BrF3O3/c1-2-14-7(13)4-3-5(9)15-6(4)8(10,11)12/h3H,2H2,1H3 |
Clave InChI |
BOUNYZBQLVFDQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



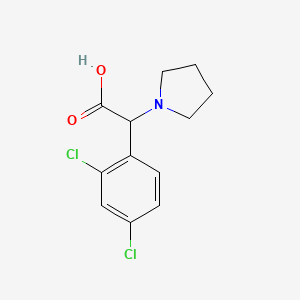


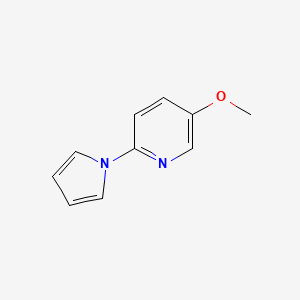
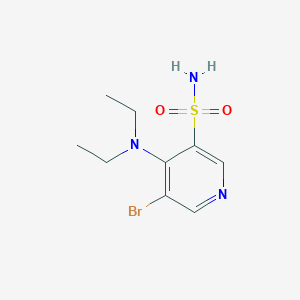
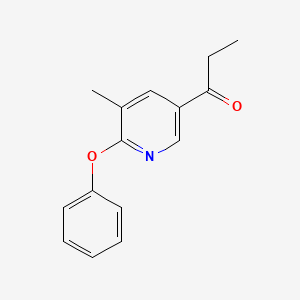
![(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11810984.png)
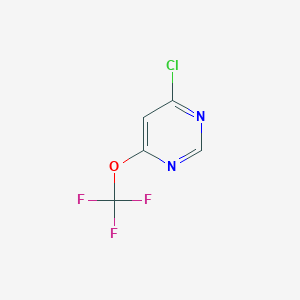
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11811001.png)

